molecular formula C17H15NO7 B3944976 (2-Methoxy-4-methoxycarbonylphenyl) 2-methyl-3-nitrobenzoate

(2-Methoxy-4-methoxycarbonylphenyl) 2-methyl-3-nitrobenzoate

Cat. No.: B3944976
M. Wt: 345.30 g/mol
InChI Key: LRMRSLLIMQYMOR-UHFFFAOYSA-N
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Description

(2-Methoxy-4-methoxycarbonylphenyl) 2-methyl-3-nitrobenzoate is an organic compound with a complex structure that includes methoxy, methoxycarbonyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-methoxycarbonylphenyl) 2-methyl-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate derivatives followed by esterification and methoxylation reactions. The specific conditions for these reactions often involve the use of strong acids like sulfuric acid for nitration, and methanol in the presence of a catalyst for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is crucial in industrial settings to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-methoxycarbonylphenyl) 2-methyl-3-nitrobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while hydrolysis of the ester groups results in carboxylic acids .

Scientific Research Applications

Chemistry

In chemistry, (2-Methoxy-4-methoxycarbonylphenyl) 2-methyl-3-nitrobenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable compound in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of nitro and ester groups on biological systems. It may serve as a model compound in enzymatic studies or as a precursor in the synthesis of biologically active molecules .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The presence of nitro and ester groups can influence the pharmacokinetic properties of drug candidates, making it a compound of interest in drug development .

Industry

Industrially, this compound can be used in the production of polymers and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-Methoxy-4-methoxycarbonylphenyl) 2-methyl-3-nitrobenzoate involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis, releasing active metabolites. These interactions can modulate biological pathways and influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxy-4-methoxycarbonylphenyl) 2-methyl-3-nitrobenzoate is unique due to the presence of both methoxy and methoxycarbonyl groups, which provide distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

(2-methoxy-4-methoxycarbonylphenyl) 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO7/c1-10-12(5-4-6-13(10)18(21)22)17(20)25-14-8-7-11(16(19)24-3)9-15(14)23-2/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMRSLLIMQYMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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